molecular formula C22H21Cl2N3 B11668049 N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B11668049
M. Wt: 398.3 g/mol
InChI Key: BBXCKZDKXPXHFJ-MFKUBSTISA-N
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Description

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzylidene group and a naphthylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-(1-naphthylmethyl)-1-piperazineamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorobenzylidene)-4-(1-phenylethyl)-1-piperazinamine
  • N-(2,6-Dichlorobenzylidene)-4-(1-benzyl)-1-piperazinamine
  • N-(2,6-Dichlorobenzylidene)-4-(1-ethyl)-1-piperazinamine

Uniqueness

N-(2,6-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine stands out due to the presence of the naphthylmethyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H21Cl2N3

Molecular Weight

398.3 g/mol

IUPAC Name

(E)-1-(2,6-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C22H21Cl2N3/c23-21-9-4-10-22(24)20(21)15-25-27-13-11-26(12-14-27)16-18-7-3-6-17-5-1-2-8-19(17)18/h1-10,15H,11-14,16H2/b25-15+

InChI Key

BBXCKZDKXPXHFJ-MFKUBSTISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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